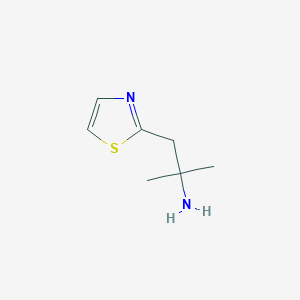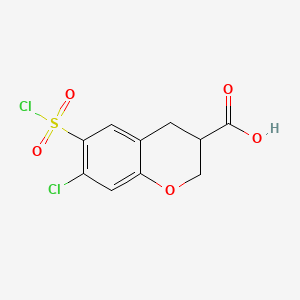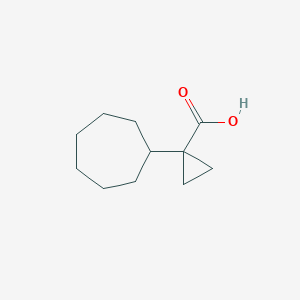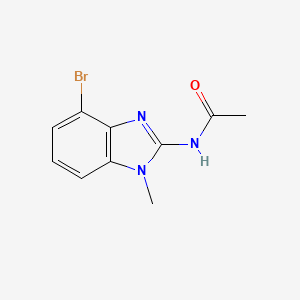![molecular formula C9H18N2O B13527475 rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine” is a chiral amine with a unique bicyclic structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce any double bonds.
Introduction of the amine group: The bicyclic core can be functionalized with a methylamine group through nucleophilic substitution reactions. This often involves the use of reagents such as methyl iodide and a base like sodium hydride.
Resolution of enantiomers: Since the compound is a racemic mixture, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent may be employed to separate the enantiomers if needed.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:
Bulk synthesis of the bicyclic core: Utilizing high-pressure reactors for the Diels-Alder reaction and hydrogenation.
Amination: Large-scale nucleophilic substitution reactions using automated systems to control reagent addition and reaction conditions.
Purification and resolution: Industrial chromatography systems or crystallization tanks for the separation of enantiomers.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic core or reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine site or other reactive positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the bicyclic core or amine group.
Substitution: Various alkylated or functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with amine groups.
Chiral Probes: Utilized in studying chiral recognition and interactions in biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Chiral Drugs: Its enantiomers may exhibit different biological activities, making it valuable in the development of chiral drugs.
Industry
Material Science: Used in the synthesis of polymers and materials with specific chiral properties.
Wirkmechanismus
The mechanism by which rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}amine: Lacks the dimethyl groups on the amine.
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}ethylamine: Contains ethyl groups instead of dimethyl groups.
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}propylamine: Contains propyl groups instead of dimethyl groups.
Uniqueness
The presence of the dimethylamine group in rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different alkyl groups.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H18N2O/c1-11(2)6-9-5-10-3-8(9)4-12-7-9/h8,10H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
HSSMURRIIYHIMX-IUCAKERBSA-N |
Isomerische SMILES |
CN(C)C[C@]12CNC[C@H]1COC2 |
Kanonische SMILES |
CN(C)CC12CNCC1COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)






![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)




